molecular formula C17H13N3O2S B11181590 7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione CAS No. 522652-47-7

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B11181590
CAS No.: 522652-47-7
M. Wt: 323.4 g/mol
InChI Key: HKVVFSUKMHHROE-UHFFFAOYSA-N
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Description

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex heterocyclic compound that belongs to the class of triazino-benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-substituted benzothiazoles with substituted benzoyl isothiocyanates in a suitable solvent such as benzene, followed by refluxing for several hours . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents on the benzothiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act on ion channels, receptors, and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

522652-47-7

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

7,8-dimethyl-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C17H13N3O2S/c1-10-8-13-14(9-11(10)2)23-16-18-15(21)19(17(22)20(13)16)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

HKVVFSUKMHHROE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC=CC=C4

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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